(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride

Catalog No.
S3561928
CAS No.
60481-37-0
M.F
C6H5ClF4N2
M. Wt
216.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride

CAS Number

60481-37-0

Product Name

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride

IUPAC Name

(2,3,4,5-tetrafluorophenyl)hydrazine;hydrochloride

Molecular Formula

C6H5ClF4N2

Molecular Weight

216.56 g/mol

InChI

InChI=1S/C6H4F4N2.ClH/c7-2-1-3(12-11)5(9)6(10)4(2)8;/h1,12H,11H2;1H

InChI Key

GECHIEYPPDMQOO-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)F)NN.Cl

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)NN.Cl

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride is a chemical compound characterized by its hydrazine functional group attached to a tetrafluorinated phenyl ring. The molecular formula is C6H5ClF4N2C_6H_5ClF_4N_2, indicating the presence of four fluorine atoms and one chlorine atom in addition to the hydrazine moiety. This compound is notable for its use in various

, including:

  • Nucleophilic Substitution: The hydrazine group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions.
  • Condensation Reactions: It can form azo compounds through condensation with suitable aromatic compounds.
  • Reduction Reactions: The compound may undergo reduction to yield amines, which are valuable intermediates in organic synthesis.

These reactions make (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride a versatile reagent in organic chemistry.

The synthesis of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride can be achieved through several methods:

  • Direct Fluorination: Starting from phenylhydrazine, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents to introduce fluorine atoms at the 2, 3, 4, and 5 positions.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid.
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis from simpler precursors through various organic transformations including nitration and reduction steps.

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride finds applications in several fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its bioactive properties.
  • Material Science: May be utilized in developing new materials with specific electronic or chemical properties due to the presence of fluorine atoms.

Interaction studies involving (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride focus on its reactivity with biological targets and other chemical species. Research typically examines:

  • Binding Affinity: Evaluating how effectively this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how it exerts its effects at the molecular level.
  • Toxicity Assessments: Investigating any potential toxic effects when interacting with biological systems.

These studies are crucial for determining the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhenylhydrazineContains a phenyl group and hydrazineLess electronegative; no fluorination
2-FluorophenylhydrazineOne fluorine substitution on phenylLess reactive than tetrafluorinated variant
3-FluorophenylhydrazineOne fluorine substitution at position 3Similar reactivity but different selectivity
4-FluorophenylhydrazineOne fluorine substitution at position 4Comparable applications but varied properties
1-(2-Amino-4-fluorophenyl)ethanoneContains an amino group; different functional groupPotentially different biological activity

The unique aspect of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride lies in its multiple fluorination which enhances its reactivity and stability compared to these related compounds. The presence of four fluorine atoms significantly alters its electronic properties and potential interactions compared to less substituted analogs.

Dates

Modify: 2023-07-26

Explore Compound Types